REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][CH2:4][O:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[Mg:13].[F:14][CH:15]([F:18])[C:16]#[N:17].C1COCC1.[C-:24]#[N:25].[Na+].[Cl-:27].[NH4+]>CCOCC.O>[CH2:6]([O:5][CH2:4][CH2:3][CH2:2][Mg:13][Cl:27])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[F:14][CH:15]([F:18])[C:16]([NH2:17])([CH2:2][CH2:3][CH2:4][O:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[C:24]#[N:25] |f:4.5,6.7|
|
Name
|
|
Quantity
|
2.42 g
|
Type
|
reactant
|
Smiles
|
ClCCCOCC1=CC=CC=C1
|
Name
|
|
Quantity
|
660 mg
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C#N)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.27 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at this temperature, for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The Grignard solution is separated from the excess of magnesium
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature at -40° C
|
Type
|
STIRRING
|
Details
|
The mixture is stirred vigorously for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to warm up to room temperature
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
EXTRACTION
|
Details
|
extracted with 2 N HCl
|
Type
|
EXTRACTION
|
Details
|
Basification with concentrated ammonia (pH ~9-10), extraction with ether
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CUSTOM
|
Details
|
evaporation
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OCCC[Mg]Cl
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C#N)(CCCOCC1=CC=CC=C1)N)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |